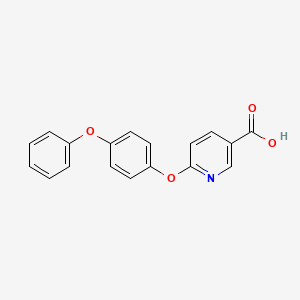

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Description

BenchChem offers high-quality 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO4/c20-18(21)13-6-11-17(19-12-13)23-16-9-7-15(8-10-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STNPNMLROBHPNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=C(C=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Metabolic Fate of Phenoxyphenoxy Pyridine Carboxylic Acids: A Structural Alert & Pathway Analysis

Executive Summary

Phenoxyphenoxy pyridine carboxylic acids (PPPCAs) represent a privileged scaffold in both agrochemical discovery (e.g., auxin mimics, ALS inhibitors) and pharmaceutical development (e.g., HIF-PH inhibitors). While the lipophilic diaryl ether moiety improves membrane permeability, the carboxylic acid "warhead" dictates a complex metabolic profile. This guide analyzes the critical metabolic checkpoints for this scaffold, specifically focusing on the competition between CYP450-mediated ether cleavage and UGT-mediated acyl glucuronidation , a pathway fraught with potential idiosyncratic toxicity risks.

Structural Determinants of Metabolism

The PPPCA scaffold presents three distinct metabolic domains, each interacting with specific enzyme superfamilies. Understanding these domains is prerequisite to predicting metabolic fate.[1]

| Domain | Chemical Feature | Primary Metabolic Driver | Risk Factor |

| Terminal Phenoxy Ring | Lipophilic, Electron-Rich | CYP450 (Phase I) | Ring Hydroxylation (para/ortho positions). |

| Ether Bridge(s) | C-O-C Linkage | CYP450 (Phase I) | O-Dealkylation (Chain scission). |

| Pyridine Carboxylic Acid | Polar, Ionizable | UGT / CoA Ligases (Phase II) | Acyl Glucuronidation (Reactive metabolite formation). |

Phase I Transformations: Oxidative Cleavage & Functionalization

The primary clearance mechanism for the lipophilic portion of PPPCAs is oxidative biotransformation.

CYP450-Mediated O-Dealkylation

The ether linkage is the structural "weak link." CYP450 enzymes (predominantly CYP3A4 and CYP2C9 in humans) catalyze the oxidative cleavage of the ether bond.

-

Mechanism: The reaction proceeds via hydrogen atom abstraction (HAT) from the carbon alpha to the ether oxygen, followed by oxygen rebound to form a hemiacetal intermediate. This unstable intermediate spontaneously collapses.

-

Outcome: Scission of the PPPCA yields two fragments:

-

A Phenol derivative (from the phenoxy portion).[2]

-

A Pyridine alcohol/aldehyde (which rapidly oxidizes to a secondary carboxylic acid).

-

Aromatic Hydroxylation

The terminal phenoxy ring, being electron-rich, is susceptible to electrophilic attack by the Iron-Oxo species of CYP450.

-

Regioselectivity: Hydroxylation typically occurs at the para- position relative to the ether linkage, unless blocked by substituents (e.g., halogens), in which case ortho- hydroxylation prevails.

-

Pyridine Ring Stability: The pyridine ring is electron-deficient and generally resistant to direct oxidation, though N-oxidation (forming Pyridine-N-Oxide) is a possible minor pathway mediated by FMOs or specific CYPs.

Phase II Conjugation: The Carboxylic Acid "Warhead"

The carboxylic acid moiety on the pyridine ring is the primary site for Phase II metabolism. This is the most critical safety checkpoint for drug developers.

Acyl Glucuronidation (The Safety Bottleneck)

UDP-Glucuronosyltransferases (UGTs) conjugate glucuronic acid to the carboxylic acid, forming an Acyl Glucuronide (AG) .

-

The Risk: Unlike ether or amine glucuronides, acyl glucuronides are chemically reactive electrophiles. They can undergo:

-

Acyl Migration: The drug moiety migrates from the 1-O position to 2-, 3-, and 4-positions on the glucuronic acid ring.

-

Covalent Binding: These isomers can react with nucleophilic residues (Lysine, Cysteine) on plasma proteins (HSA) or liver proteins, forming drug-protein adducts. This is a known mechanism for Idiosyncratic Drug-Induced Liver Injury (DILI) .

-

Amino Acid Conjugation

Alternatively, the carboxylic acid can be activated by Acyl-CoA ligases to form a CoA-thioester intermediate.

-

Transacylation: The CoA moiety is displaced by amino acids (Glycine or Taurine) via N-acyltransferases (GLYAT).

-

Relevance: Glycine conjugation increases water solubility and facilitates renal excretion via OAT transporters, often competing with glucuronidation.

Visualization: Metabolic Pathway Map

The following diagram illustrates the divergent pathways for a generic PPPCA structure.

Figure 1: Divergent metabolic pathways of PPPCAs. Note the critical bifurcation at the carboxylic acid moiety leading to potential reactive acyl glucuronides.

Experimental Validation Protocols

To confirm these pathways and assess safety, the following hierarchical testing strategy is recommended.

Protocol: Acyl Glucuronide Half-Life Determination (T1/2)

This assay quantifies the chemical instability of the acyl glucuronide, a surrogate marker for covalent binding risk.

Objective: Determine the degradation rate of the AG metabolite in buffer. Reagents: 100 mM Phosphate Buffer (pH 7.4), Synthesized/Biosynthesized AG standard.

-

Biosynthesis: Incubate parent compound (10 µM) with Human Liver Microsomes (HLM) + UDPGA + Alamethicin (pore former) for 60 min.

-

Isolation: Isolate the 1-O-acyl glucuronide via semi-prep HPLC if synthetic standard is unavailable.

-

Incubation: Spike isolated AG into Phosphate Buffer (pH 7.4) at 37°C.

-

Sampling: Aliquot at t = 0, 15, 30, 60, 120, 240 min.

-

Quench: Add ice-cold Acetonitrile with 1% Formic Acid (stabilizes the AG).

-

Analysis: LC-MS/MS monitoring the parent/glucuronide transition.

-

Calculation: Plot ln[Concentration] vs. Time.

-

Interpretation: T1/2 < 2.0 hours indicates High Risk for covalent binding. T1/2 > 10 hours indicates Low Risk .

-

Protocol: GSH Trapping for Reactive Quinones

If the phenoxy ring is hydroxylated to a catechol/hydroquinone, it may oxidize to a reactive quinone.

-

Incubation: Parent (10 µM) + HLM + NADPH + Glutathione (GSH, 5 mM) .

-

Control: Same incubation without NADPH (negative control).

-

Analysis: Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH adduct) or precursor ion scan of m/z 272 (deprotonated GSH).

-

Result: Detection of GSH-adducts confirms the formation of reactive oxidative metabolites.

Toxicology Implications & Mitigation

For PPPCAs, the "Safety Zone" is defined by the balance between excretion and bioactivation.

-

Risk: High exposure + Unstable Acyl Glucuronide = DILI Risk.

-

Mitigation Strategy:

-

Steric Hindrance: Introduce substituents (methyl/ethyl) alpha to the carboxylic acid or on the pyridine ring to sterically hinder UGT access, reducing AG formation.

-

Bioisosteres: Replace the carboxylic acid with a tetrazole or sulfonamide to eliminate acyl glucuronidation entirely while maintaining potency.

-

Metabolic Shunt: Optimize the structure to favor Phase I hydroxylation/cleavage (detoxification) over Phase II glucuronidation.

-

References

-

Guengerich, F. P. (1987).[3] Oxidative Cleavage of Carboxylic Esters by Cytochrome P-450.[3] Journal of Biological Chemistry. Link

-

Regan, S., et al. (2010). Acyl Glucuronides: The Good, the Bad, and the Ugly. Annual Reports in Medicinal Chemistry. Link

-

Shipkova, M., et al. (2003). Acyl glucuronide drug metabolites: toxicological and analytical implications. Therapeutic Drug Monitoring. Link

-

Lassila, T., et al. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated.[4][5] Chemical Research in Toxicology. Link

-

Obach, R. S. (1999). Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data. Drug Metabolism and Disposition. Link

Sources

- 1. my.ucanr.edu [my.ucanr.edu]

- 2. METABOLISM OF PHENOXYALKYL CARBOXYLIC ACIDS BY A FLAVOBACTERIUM SPECIES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxidative cleavage of carboxylic esters by cytochrome P-450 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Acyl glucuronide drug metabolites: toxicological and analytical implications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: A Validated Reverse-Phase HPLC Method for the Quantification of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Abstract

This application note describes the development and validation of a simple, robust, and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer at an acidic pH, ensuring sharp, symmetrical peak shapes. Detection is performed using a UV-Vis detector. The method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines and demonstrated excellent linearity, accuracy, precision, and specificity, making it suitable for quality control and research applications.

Introduction

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid is a complex aromatic carboxylic acid. Its structure, featuring a pyridine carboxylic acid core linked to a phenoxyphenoxy moiety, suggests its potential use as an intermediate in the synthesis of pharmaceuticals or specialty chemicals. Accurate and reliable quantification of this compound is crucial for monitoring reaction progress, assessing purity, and ensuring the quality of final products. High-performance liquid chromatography (HPLC) is a powerful technique for this purpose, offering high resolution and sensitivity.[1]

This guide provides a comprehensive, step-by-step protocol for developing and validating an HPLC method tailored to the specific physicochemical properties of this analyte. It is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries.

Analyte Characterization & Initial Chromatographic Approach

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties.

Chemical Structure:

Figure 1: Structure of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Key Physicochemical Properties:

-

Acidity (pKa): The carboxylic acid group on the pyridine ring is the primary acidic functional group. The pKa of the parent compound, pyridine-3-carboxylic acid (nicotinic acid), is approximately 4.85. The pyridine nitrogen is weakly basic, with the pKa of its conjugate acid being around 5.2.[2] To ensure the analyte is in a single, non-ionized form for consistent retention in reverse-phase chromatography, the mobile phase pH must be controlled. Buffering the mobile phase to a pH at least 1.5-2 units below the carboxylic acid pKa (e.g., pH < 3.3) will fully protonate the carboxyl group, increasing its hydrophobicity and retention on a C18 column.

-

Hydrophobicity (logP): The molecule contains two phenyl rings and a pyridine ring, making it substantially non-polar. The estimated octanol-water partition coefficient (logP) for the phenoxybenzene (diphenyl ether) portion is approximately 4.21.[3][4] This high hydrophobicity indicates that reverse-phase HPLC is the most suitable separation mode, where a non-polar stationary phase (like C18) and a polar mobile phase are used.

Based on this analysis, a reverse-phase HPLC method was selected as the foundational approach.

Method Development Strategy

The development process followed a systematic approach to optimize the separation, focusing on column chemistry, mobile phase composition, and detection wavelength.

Column Selection

Given the high hydrophobicity (logP > 4) of the analyte, a standard L1 packing C18 column provides sufficient retention and is an excellent starting point. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size offers a good balance between efficiency, resolution, and backpressure for standard HPLC systems.

Mobile Phase Optimization

The mobile phase is the most critical factor for achieving a good separation.

-

Aqueous Phase & pH Control: To suppress the ionization of the carboxylic acid, an acidic buffer is required. A 20 mM potassium phosphate buffer adjusted to pH 2.5 with phosphoric acid was chosen. This pH is well below the analyte's pKa, ensuring a single protonated species and preventing peak tailing.

-

Organic Modifier: Acetonitrile was selected as the organic modifier due to its lower viscosity and UV transparency compared to methanol.

-

Elution Mode: Due to the analyte's high retention, an isocratic method would require a high percentage of organic modifier, potentially compromising the separation of early-eluting impurities. Therefore, a gradient elution was developed to ensure the analyte elutes within a reasonable time with a sharp peak, while also allowing for the separation of any potential polar or non-polar impurities.

Protocol: Wavelength Determination

Objective: To determine the wavelength of maximum absorbance (λmax) for sensitive detection.

-

Prepare a standard solution: Dissolve a small amount of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid in acetonitrile to a concentration of approximately 10 µg/mL.

-

Instrument Setup: Use an HPLC system equipped with a Photodiode Array (PDA) or Diode Array Detector (DAD).

-

Perform a scan: Inject the standard solution and acquire a UV spectrum from 200 to 400 nm.

-

Identify λmax: Examine the spectrum to find the wavelength with the highest absorbance. For this compound, a λmax of 285 nm was identified, providing excellent sensitivity.

Optimized & Finalized HPLC Method

The following conditions were determined to be optimal for the analysis.

Table 1: Final Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity II or equivalent |

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase A | 20 mM Potassium Phosphate, pH 2.5 |

| Mobile Phase B | Acetonitrile |

| Gradient | 0-1 min: 50% B, 1-10 min: 50-90% B, 10-12 min: 90% B, 12-12.1 min: 90-50% B, 12.1-15 min: 50% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | UV at 285 nm |

| Run Time | 15 minutes |

| Expected Retention Time | ~8.5 minutes |

Protocol: Standard and Sample Preparation

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

-

Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with acetonitrile.

-

Sample Preparation: Prepare the sample to be tested by dissolving it in acetonitrile to achieve a final concentration within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Protocol (as per ICH Q2(R1) Guidelines)

Method validation is essential to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6][7] The following parameters should be assessed.

Protocol: Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, matrix components).

-

Inject a blank solution (acetonitrile) to ensure no interfering peaks at the analyte's retention time.

-

Inject a solution of the analyte.

-

If available, inject solutions containing known impurities or a placebo matrix.

-

Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples. The method is specific if the analyte peak is resolved from all degradation product peaks (peak purity should be assessed with a PDA detector).

Protocol: Linearity and Range

Objective: To demonstrate a direct proportional relationship between analyte concentration and detector response over a defined range.

-

Prepare at least five concentrations of the analyte across the desired range (e.g., 1-100 µg/mL).

-

Inject each concentration in triplicate.

-

Construct a calibration curve by plotting the mean peak area against the concentration.

-

Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

Protocol: Accuracy & Precision

Objective: To determine the closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).

-

Accuracy (Recovery): Prepare samples at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) by spiking a known amount of analyte into a placebo matrix or blank. Analyze each level in triplicate. Calculate the percentage recovery. The mean recovery should be within 98.0% to 102.0%.

-

Precision (Repeatability): Analyze six replicate preparations of a standard at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the Relative Standard Deviation (%RSD). The %RSD should be ≤ 2.0%.

-

Intermediate Precision: Repeat the precision study on a different day, with a different analyst, and/or on a different instrument. The %RSD should remain within acceptable limits.

Protocol: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.

-

Signal-to-Noise Method: Determine the concentration that yields a signal-to-noise (S/N) ratio of approximately 3:1 for LOD and 10:1 for LOQ.

-

Standard Deviation of the Response Method: Based on the standard deviation of the y-intercept of the regression line (σ) and the slope (S) of the calibration curve.

-

LOD = 3.3 * (σ / S)

-

LOQ = 10 * (σ / S)

-

Protocol: Robustness

Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

-

Introduce small changes to the method parameters one at a time.

-

Analyze a standard solution with each modified condition.

-

Assess the impact on retention time, peak area, and peak symmetry. The system suitability parameters should remain within acceptance criteria.

Table 2: Example Robustness Study Parameters

| Parameter | Original Value | Variation 1 | Variation 2 |

| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |

| Column Temp. | 30 °C | 28 °C | 32 °C |

| Mobile Phase pH | 2.5 | 2.4 | 2.6 |

Conclusion

This application note presents a comprehensive guide to developing and validating a robust RP-HPLC method for the analysis of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid. The described method is specific, linear, accurate, and precise, making it highly suitable for routine quality control analysis and research purposes. The systematic approach outlined herein can be adapted for the development of methods for other similar aromatic carboxylic acids.

References

-

ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][5][7][8]

-

U.S. Food and Drug Administration (FDA). (2021). Guidance for Industry: Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][9]

-

United States Pharmacopeia. General Chapter <621> Chromatography. USP-NF. [Link][1][10]

-

Agilent Technologies. (n.d.). Understanding the Latest Revisions to USP <621>. [Link][11]

-

PubChem. Diphenyl Ether. National Center for Biotechnology Information. [Link][4]

-

Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link][6]

Sources

- 1. â©621⪠Chromatography [doi.usp.org]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. phenoxybenzene [chembk.com]

- 4. Diphenyl Ether | C6H5OC6H5 | CID 7583 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 6. jordilabs.com [jordilabs.com]

- 7. database.ich.org [database.ich.org]

- 8. ICH Official web site : ICH [ich.org]

- 9. fda.gov [fda.gov]

- 10. uni-onward.com.tw [uni-onward.com.tw]

- 11. agilent.com [agilent.com]

Application Note: Solvent Selection & Dissolution Protocols for 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic Acid

This Application Note provides a scientifically grounded guide for the solubilization and handling of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid . The protocols are designed for researchers in drug discovery, pesticide metabolism (specifically Pyriproxyfen derivatives), and chemical synthesis.[1]

Executive Summary & Physicochemical Profile[1][2][3][4][5]

6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid is a challenging molecule for dissolution due to its distinct amphiphilic nature .[1][2] It possesses a polar, ionizable "head" (nicotinic acid moiety) and a highly lipophilic, aromatic "tail" (phenoxyphenoxy ether).[1]

Successful handling requires a "Solubility Switching" strategy: exploiting the pH-dependent ionization of the carboxylic acid for aqueous work, while utilizing polar aprotic solvents for concentrated stocks.[1]

Physicochemical Drivers

| Property | Value (Est.)[1][3][4][5][6][7][8][9] | Implication for Solubility |

| pKa (Acidic) | ~4.8 – 5.2 | The carboxylic acid is protonated (neutral) at pH < 4.[1][2] At pH > 6, it exists as a soluble anion.[1] |

| LogP (Lipophilicity) | ~3.5 – 4.2 | High lipophilicity drives poor water solubility in the neutral state. Soluble in organic solvents.[1][5] |

| H-Bond Donors | 1 (COOH) | Capable of dimerization in non-polar solvents, reducing solubility in pure alkanes.[1] |

| H-Bond Acceptors | 4-5 | Good interaction with DMSO and Alcohols.[1][2] |

Solvent Selection Matrix

The following matrix categorizes solvents based on interaction mechanisms. DMSO is the Gold Standard for stock solutions due to its ability to disrupt carboxylic acid dimers and solvate the aromatic tail.[1]

Tier 1: Primary Solvents (Stock Preparation)[2]

-

Dimethyl Sulfoxide (DMSO):

-

Dimethylformamide (DMF):

Tier 2: Secondary Solvents (Processing & Extraction)[2]

-

Methanol / Ethanol:

-

Ethyl Acetate / Dichloromethane (DCM):

Tier 3: Aqueous Systems (Biological Media)[2][5]

-

Neutral Water (pH 7): Poor solubility (< 0.1 mg/mL). Risk of precipitation.[1]

-

Alkaline Buffers (PBS pH 7.4 - 8.0): Good solubility.[1][2] The compound forms a stable carboxylate salt.

-

Acidic Water (pH < 4): Insoluble.[1] Precipitates immediately.

Visualizing the Solubility Logic

The following diagram illustrates the decision process for solvent selection based on the intended application.

Figure 1: Decision tree for solvent selection based on experimental end-goals.[2]

Detailed Experimental Protocols

Protocol A: Preparation of 50 mM Stock Solution (Standard)

Use this protocol for long-term storage and biological testing.[2]

Materials:

-

Compound (Solid powder)[2]

-

Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%)[1]

-

Ultrasonic bath (optional)[2]

-

Amber glass vials (DMSO is hygroscopic and light-sensitive)[1][2]

Procedure:

-

Calculate: Determine the mass required.

-

Weigh: Accurately weigh the solid into a tared amber glass vial.

-

Add Solvent: Add the calculated volume of Anhydrous DMSO.

-

Dissolve:

-

Storage: Store at -20°C. DMSO freezes at 19°C; thaw completely and vortex before use.

Protocol B: Preparation of Aqueous Working Solution (pH Switch Method)

Use this protocol to introduce the compound into cell culture or enzymatic assays without precipitation.[2]

Concept: The compound is insoluble in water as a neutral acid.[1] We must convert it to its salt form in situ or maintain a pH > pKa (approx 5.0).[1]

Procedure:

-

Start: Thaw the 50 mM DMSO stock (from Protocol A).

-

Buffer Selection: Use PBS (Phosphate Buffered Saline) or HEPES adjusted to pH 7.4 or higher.[1]

-

Critical: Do NOT use unbuffered water or acidic buffers (Acetate pH 4), as the compound will crash out.[1]

-

-

Dilution Step (Dropwise):

-

Validation:

-

Inspect for turbidity (cloudiness) against a dark background.[1]

-

If precipitate forms, the concentration is above the solubility limit (likely ~10-50 µM in aqueous buffer).[1]

-

Troubleshooting: If higher concentrations are needed, use 0.5% Methylcellulose or Cyclodextrin (HP-β-CD) as a carrier.[1][2]

-

Protocol C: Saturation Solubility Determination (Shake-Flask)

Use this to determine the exact solubility limit in a specific solvent.[2]

-

Excess Addition: Add solid compound to the solvent (e.g., PBS pH 7.4) until undissolved solid remains visible (supersaturation).

-

Equilibration: Shake or stir at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 x g for 10 minutes or filter through a 0.22 µm PVDF filter (low binding).

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Biological Pathway Context (Metabolism)[2]

This compound acts as a metabolite of Pyriproxyfen.[1] Understanding its formation aids in solubility prediction (loss of alkyl chain -> increased polarity).[1][2]

Figure 2: Metabolic pathway illustrating the transition from lipophilic parent to polar acid.[2]

References

-

Yalkowsky, S. H., et al. (2010).[1] Handbook of Aqueous Solubility Data. CRC Press.[1] (General reference for pyridine carboxylic acid solubility behavior).

-

Food and Agriculture Organization (FAO). (2006).[1] Pyriproxyfen: JMPR 2006.[1] Retrieved from [Link] (Source for metabolic pathway and metabolite identification).[1]

-

PubChem. (n.d.).[1][4][10] Nicotinic Acid (Compound Summary).[1][3][4][5][11] National Library of Medicine.[1][2] Retrieved from [Link] (Baseline pKa and solubility data for the head group).

-

Di, L., & Kerns, E. (2016).[1] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[1] (Source for saturation shake-flask protocols).

Sources

- 1. Nicotinic acid - Wikipedia [en.wikipedia.org]

- 2. Niacin (CAS 59-67-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 3. CompTox Chemicals Dashboard [comptox.epa.gov]

- 4. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nicotinic Acid [drugfuture.com]

- 6. fluorochem.co.uk [fluorochem.co.uk]

- 7. fao.org [fao.org]

- 8. mdpi.com [mdpi.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. 6-Phenylnicotinic acid | C12H9NO2 | CID 120118 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Showing Compound Nicotinic acid (FDB001014) - FooDB [foodb.ca]

Application Note: Scalable Manufacturing Process for Phenoxyphenoxy Pyridine Acids

Abstract

This application note details a robust, scalable manufacturing protocol for Phenoxyphenoxy Pyridine Acids (PPPAs) , a privileged scaffold in medicinal chemistry found in PPAR agonists, Glucokinase activators (GKAs), and herbicides (e.g., Pyriproxyfen analogs). The guide addresses critical process parameters (CPPs) often overlooked in academic literature, including exothermic control during nucleophilic aromatic substitution (

Introduction & Strategic Route Selection

The phenoxyphenoxy pyridine acid motif typically consists of a central pyridine ring linked via an ether bond to a phenoxy-phenyl group, with a carboxylic acid handle for solubility or target binding.

The Scalability Challenge[1]

-

Reaction Exotherm: The

coupling is highly exothermic. On a bench scale, this is negligible; on a pilot scale, it can lead to thermal runaways or impurity formation (bis-ethers). -

Solvent Trapping: Polar aprotic solvents (DMSO, DMF, NMP) required for

are difficult to remove completely from the final solid, potentially failing ICH Q3C residual solvent guidelines. -

Zwitterionic Behavior: The final product contains both a basic pyridine nitrogen and an acidic carboxylate, leading to complex solubility profiles dependent on isoelectric points (pI).

Selected Route: Convergent Coupling

We utilize a convergent approach coupling a chloropyridine ester with a pre-functionalized phenol. This avoids the handling of unstable pyridine-acid intermediates early in the synthesis.

Representative Target: 6-(4-phenoxyphenoxy)nicotinic acid

Figure 1: Convergent synthetic pathway for Phenoxyphenoxy Pyridine Acids.

Detailed Experimental Protocols

Protocol A: Scalable Coupling

Objective: Synthesize the intermediate ester with <0.5% bis-coupled impurity.

Mechanism: The reaction proceeds via a Meisenheimer complex. The rate-determining step is the attack of the phenoxide on the electron-deficient pyridine.

Reagents:

-

6-Chloronicotinate (Limiting Reagent, 1.0 equiv)

-

4-Phenoxyphenol (1.05 equiv)

-

Potassium Carbonate (

), 325 mesh (1.5 equiv) -

Solvent: DMSO (5 vol) – Chosen for high reaction rate and flash point safety compared to DMF.

Step-by-Step Methodology:

-

Reactor Setup: Charge a glass-lined reactor with DMSO (5 volumes relative to limiting reagent).

-

Critical Check: Water content of DMSO must be <0.1% w/w to prevent hydrolysis of the chloropyridine starting material [1].

-

-

Solid Charging: Charge 4-phenoxyphenol and 6-chloronicotinate at 20°C. Stir until dissolved.

-

Base Addition (Exotherm Control): Add

in three equal portions over 30 minutes.-

Why: The deprotonation of phenol is exothermic. Adding the base to the solution of electrophile/nucleophile allows immediate consumption of the phenoxide, keeping its standing concentration low and reducing oxidative side reactions.

-

-

Reaction: Heat to 90°C. Agitate for 4–6 hours.

-

IPC (In-Process Control): Monitor by HPLC.[1] Target >99% conversion of chloropyridine.

-

-

Quench & Workup:

-

Cool to 25°C.

-

Add water (10 volumes) slowly. Caution: Exothermic mixing of DMSO/Water.

-

The ester intermediate typically precipitates as a solid.

-

Filter and wash with water (3 x 2 vol) to remove DMSO and inorganic salts.

-

Protocol B: Hydrolysis and Zwitterion Isolation

Objective: Hydrolyze the ester and isolate the free acid in a high-purity crystalline form.

Step-by-Step Methodology:

-

Hydrolysis: Suspend the wet cake from Protocol A in THF (3 vol) and Water (3 vol). Add NaOH (2.5 equiv). Heat to 50°C for 2 hours.

-

Phase Separation: The sodium salt of the acid is water-soluble. Wash the aqueous layer with Toluene (3 vol) to remove unreacted phenols and neutral organic impurities (critical purification step).

-

Reactive Crystallization (The "pH Swing"):

-

Transfer the aqueous layer to a clean crystallizer.

-

Measure the temperature (maintain 20–25°C).

-

Slowly dose 1N HCl.

-

Observation: The solution will pass through a "cloud point" as it approaches the pI (typically pH 3–4 for nicotinic acids).

-

Stop acid addition at the onset of turbidity. Hold for 30 minutes to allow crystal growth (Ostwald ripening).

-

Resume acid addition until pH 3.0 is reached.

-

-

Filtration: Filter the slurry. Wash with water followed by a displacement wash of Acetone (1 vol) to aid drying.

Process Data & Impurity Management[3]

The following table summarizes common impurities and the specific unit operation designed to reject them.

| Impurity Type | Origin | Rejection Strategy |

| Bis-ether | Over-reaction of di-halo pyridine (if used) | Control stoichiometry (1.05 eq phenol); Rejected in Toluene wash (Protocol B). |

| Hydrolysis SM | Water in DMSO during | Ensure DMSO KF <0.1%; Rejected in final aqueous mother liquor. |

| Regioisomers | Attack at C2 vs C6 (if 2,6-dichloro used) | Use highly selective 6-chloro-nicotinate SM; Rejected via crystallization. |

| Residual Solvent | DMSO entrapment in crystal lattice | Water reslurry in Protocol A; Acetone displacement wash in Protocol B. |

Visualization: Manufacturing Workflow

The following diagram illustrates the decision logic and physical flow of the material, emphasizing the purification points.

Figure 2: Unit operation flow for the isolation of high-purity PPPA.

Safety & Scale-Up Considerations

-

Thermal Stability: DSC (Differential Scanning Calorimetry) analysis of the reaction mixture is mandatory before scaling above 1 kg. The

reaction release is approximately -120 kJ/mol [2]. Ensure the reactor cooling jacket has sufficient capacity to maintain -

Gas Evolution: Acidification of the carbonate/hydroxide mixture during workup will generate

. Acid addition must be subsurface and rate-controlled to prevent foaming/vessel overflow. -

Potassium Carbonate Milling: The reaction rate is surface-area dependent. Use 325 mesh

. Granular carbonate can extend reaction times from 4 hours to >24 hours, leading to higher impurity profiles [3].

References

-

Water Tolerance in ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

: Development of an -

Thermodynamics of

: A kinetic study on the Cu(0)-catalyzed Ullmann -

Purification Strategies: Separation and purification method of pyriproxyfen (Patent CN1286814C). Demonstrates toluene/alcohol purification logic. 7

-

General Pyridine Synthesis: One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.[2] Beilstein J. Org. Chem. 2[2][8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. almacgroup.com [almacgroup.com]

- 5. teledynelabs.com [teledynelabs.com]

- 6. research.tue.nl [research.tue.nl]

- 7. CN1286814C - Separation and purification method of pyriproxyfen - Google Patents [patents.google.com]

- 8. longdom.org [longdom.org]

Application Note: Strategic Functionalization of Carboxylic Acid Moieties in Lead Optimization

Abstract & Strategic Overview

The carboxylic acid moiety (

This guide moves beyond basic textbook synthesis. It provides a decision-making framework for functionalizing "The Compound" (your target molecule) based on steric hindrance, stability, and downstream application. We focus on three primary transformations: Amidation (for potency/stability), Esterification (for prodrugs), and NHS-Activation (for bioconjugation).

Decision Matrix: Reagent Selection

The choice of reagent is not arbitrary; it is dictated by the substrate's electronic and steric environment.

Figure 1: Strategic Decision Tree for Carboxylic Acid Functionalization. Select reagents based on the steric profile of The Compound and the desired end-product.

Protocol A: High-Efficiency Amidation (T3P & HATU)

While HATU has historically been the "gold standard" for difficult couplings, T3P (Propylphosphonic anhydride) has emerged as the superior reagent for modern drug development due to its low toxicity, high yield, and water-soluble byproducts (simplifying workup).

Comparative Analysis

| Feature | HATU | T3P (Propylphosphonic anhydride) |

| Mechanism | Forms OAt-active ester (fast, reactive) | Forms mixed anhydride |

| Epimerization | Low (due to HOAt neighboring effect) | Lowest (ideal for chiral centers) |

| Workup | Requires acid/base washes; urea byproducts can be sticky | Simple phase cut (byproducts are water soluble) |

| Toxicity | Allergenic; potential explosive hazard (HOBt/HOAt) | Non-toxic, non-explosive |

| Recommendation | Use for small-scale (<100mg) , extremely hindered amines. | Use for Scale-up (>1g) , chiral substrates, and "Green" process. |

T3P Coupling Protocol (Green Chemistry Standard)

Objective: Couple "The Compound" (R-COOH) with a primary/secondary amine (R'-NH2) with minimal epimerization.

Reagents:

-

Substrate: The Compound (R-COOH) [1.0 equiv][1]

-

Amine: R'-NH2 [1.1 – 1.2 equiv]

-

Coupling Agent: T3P (50% w/w in EtOAc or DMF) [1.5 – 2.0 equiv]

-

Base: DIPEA (N,N-Diisopropylethylamine) or NMM (N-Methylmorpholine) [3.0 – 4.0 equiv]

-

Solvent: EtOAc (Preferred) or DMF/DCM.

Step-by-Step Methodology:

-

Dissolution: Dissolve "The Compound" and the Amine in anhydrous EtOAc (0.1 M concentration).

-

Note: Unlike HATU, T3P does not require pre-activation.

-

-

Base Addition: Cool the mixture to 0°C. Add DIPEA dropwise.

-

Causality: Cooling prevents immediate exotherms and suppresses potential side reactions during the initial mixing.

-

-

Reagent Addition: Add T3P solution dropwise.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 1–12 hours.

-

Monitoring: Check via LC-MS.[1] T3P kinetics are generally slower than HATU but cleaner.

-

-

Workup (Self-Validating Step):

-

Add water to the reaction mixture.

-

Separate layers. The T3P byproducts (propanephosphonic acid) stay in the aqueous layer.

-

Wash organic layer with 0.5M HCl (to remove excess amine), then Sat. NaHCO3 (to remove excess acid), then Brine.

-

Dry over Na2SO4 and concentrate.[1]

-

HATU Protocol (For Sterically Demanding Substrates)

Mechanism: HATU generates an OAt-active ester.[1][2] The pyridine nitrogen in the HOAt leaving group provides a "neighboring group effect," stabilizing the transition state and accelerating amine attack while minimizing racemization.

Figure 2: HATU Activation Pathway. The formation of the OAt-active ester (Step 3) is the critical rate-determining step that distinguishes HATU from lesser reagents like HBTU.

Protocol:

-

Dissolve R-COOH (1.0 eq) in dry DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15-30 mins (Activation Phase).

-

Critical: Do not skip this wait time. It ensures full conversion to the OAt-ester.

-

-

Add Amine (1.1 eq). Stir for 2–4 hours.

-

Quench: Dilute with EtOAc, wash 3x with 10% Citric Acid (removes DIPEA/HOAt), 3x with Sat. NaHCO3, 1x Brine.

Protocol B: Sterically Hindered Esterification (Steglich)

When "The Compound" requires conversion to a prodrug ester (e.g., tert-butyl or bulky lipid tail), standard acid catalysis fails. The Steglich Esterification utilizes DCC (Dicyclohexylcarbodiimide) and DMAP (4-Dimethylaminopyridine).[3]

Key Mechanistic Insight: DMAP is not just a base here; it is a nucleophilic catalyst . It attacks the O-acylisourea intermediate to form an N-acylpyridinium species, which is highly electrophilic and strictly prevents the

Reagents:

-

R-COOH [1.0 equiv]

-

Alcohol (R'-OH) [1.0 – 1.5 equiv]

-

DCC [1.1 equiv]

-

DMAP [0.05 – 0.1 equiv] (Catalytic)

-

Solvent: DCM (Dichloromethane)[3]

Protocol:

-

Dissolve R-COOH, Alcohol, and DMAP in dry DCM at 0°C.

-

Add DCC (dissolved in minimal DCM) dropwise.

-

Observation: A white precipitate (Dicyclohexylurea, DCU) will form almost immediately. This is a visual confirmation the reaction is progressing.

-

-

Stir at 0°C for 1 hour, then RT for 8–24 hours.

-

Filtration: Filter off the DCU precipitate through a Celite pad.

-

Wash: The filtrate must be washed with 0.5M HCl to remove the DMAP.

Protocol C: Bioorthogonal Activation (NHS Esters)

For creating Antibody-Drug Conjugates (ADCs) or attaching fluorescent probes, the carboxylic acid must be converted to an amine-reactive NHS ester.[4]

Reagents:

-

R-COOH [1.0 equiv]

-

NHS (N-Hydroxysuccinimide) [1.2 equiv]

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) [1.5 equiv]

-

Solvent: Dry DMF or DMSO.

Protocol:

-

Dissolve R-COOH in dry DMF.

-

Add NHS and EDC.[4]

-

Stir at RT for 4–12 hours.

-

Purification (Crucial): Do not perform an aqueous workup, as NHS esters hydrolyze rapidly in water (half-life ~1-2 hours at pH 8).

-

Method: Precipitate the product by adding the reaction mixture dropwise into cold Diethyl Ether or Ethyl Acetate. The NHS-ester usually precipitates while urea byproducts remain in solution (or vice versa, depending on "The Compound's" lipophilicity).

-

Storage: Store strictly under Argon at -20°C.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield (Amide) | Hydrolysis of Active Ester | Ensure solvents are anhydrous (Karl Fischer < 100 ppm). Switch to T3P. |

| Racemization | Over-activation / High Basicity | Use Collidine instead of DIPEA (weaker base). Lower Temp to 0°C. Use T3P. |

| No Reaction (Ester) | Steric Bulk | Increase DMAP to 1.0 equiv (stoichiometric). Switch to Yamaguchi Esterification . |

| Sticky Byproducts | Urea formation (DCC/EDC) | Switch to T3P (water soluble) or use polymer-supported carbodiimides. |

References

-

Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Chemical Reviews. Link

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole (HOAt).[1] A new efficient peptide coupling additive. Journal of the American Chemical Society. Link

-

Neises, B., & Steglich, W. (1978).[3][5] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition. Link

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Link

-

Patterson, J. (2022). T3P: The Green Reagent for Amide Couplings.[6] Curia Global Whitepapers. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. HATU - Wikipedia [en.wikipedia.org]

- 3. A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC02251B [pubs.rsc.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. xtalks.com [xtalks.com]

Troubleshooting & Optimization

Technical Support Center: Purification of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Last Updated: February 14, 2026

Introduction

Welcome to the technical support guide for the purification of 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid. This molecule is a key structural motif in medicinal chemistry and materials science, making its purity paramount for reliable downstream applications. Impurities can significantly impact reaction yields, biological activity, and material properties.

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity challenges encountered during and after synthesis. We will explore the underlying chemical principles of each purification technique to empower you to make informed decisions in the laboratory.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Impurity Profile

This section addresses the most common questions regarding the types of impurities to expect and how to detect them.

Q1: What are the most likely impurities in my crude 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid?

A1: The impurity profile is heavily dependent on the synthetic route, but for syntheses involving an Ullmann-type condensation or nucleophilic aromatic substitution, you should anticipate the following classes of impurities:

-

Unreacted Starting Materials: The most common impurities are residual 6-chloronicotinic acid (or its ester) and 4-phenoxyphenol. Their presence indicates an incomplete reaction.

-

Side-Reaction Byproducts: Ullmann-type reactions, which are often performed at high temperatures, can generate byproducts.[1] Symmetrical biaryl ethers (e.g., bis(4-phenoxyphenyl) ether) can form from the self-coupling of 4-phenoxyphenol.

-

Hydrolysis Products: If the synthesis starts from an ester of 6-chloronicotinic acid, incomplete hydrolysis will leave the corresponding ester of the final product as a major impurity. This impurity will be neutral and will not react with base during extraction.

-

Residual Solvents: High-boiling polar solvents like N-methylpyrrolidone (NMP), dimethylformamide (DMF), or nitrobenzene are frequently used and can be difficult to remove.[1]

-

Inorganic Salts: Bases such as potassium carbonate or cesium carbonate are often used in the synthesis.[2] Insufficient quenching and washing will leave these salts in your crude product.

Q2: How can I quickly assess the purity of my crude product and identify these impurities?

A2: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is highly effective.

-

Thin Layer Chromatography (TLC): TLC is an indispensable tool for rapid, qualitative analysis.

-

Technique: Spot your crude material on a silica gel plate and elute with a solvent system like 30-50% ethyl acetate in hexanes with 1% acetic acid. The acetic acid is crucial to protonate your carboxylic acid product, preventing it from streaking on the plate.

-

Interpretation: Your desired product should appear as a single, well-defined spot. Starting materials like 4-phenoxyphenol will typically have a different Rf value. The presence of multiple spots indicates impurities.

-

-

LC-MS: For quantitative analysis and definitive identification, LC-MS is the gold standard. It separates the components of your mixture and provides the mass of each, allowing you to confirm the presence of your product and hypothesize the structures of impurities based on their molecular weights.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a logical workflow for purifying your compound, with detailed protocols and troubleshooting for each stage.

Workflow Stage 1: Primary Purification via Acid-Base Extraction

The carboxylic acid moiety is the most powerful chemical handle for purification. By manipulating the pH, you can selectively move your desired compound between aqueous and organic phases, leaving neutral impurities behind.[3][4][5]

Detailed Protocol: Acid-Base Extraction

-

Dissolution: Dissolve the crude solid in a suitable organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

-

Basification: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1 M aqueous solution of sodium hydroxide (NaOH). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently to release any pressure.

-

Separation: Allow the layers to separate. The deprotonated carboxylate salt of your product is now highly soluble in the aqueous layer.[3][4] Drain the bottom layer (confirm which layer is which by adding a drop of water).

-

Back-Extraction: To ensure complete recovery, re-extract the organic layer with a fresh portion of 1 M NaOH. Combine the aqueous layers.

-

Wash (Optional): If starting from a very crude mixture, wash the combined aqueous layers with a fresh portion of the organic solvent to remove any trapped neutral impurities.

-

Acidification: Cool the combined aqueous layers in an ice bath. Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the pH is ~2-3 (verify with pH paper). Your product, now protonated and water-insoluble, should precipitate out as a solid.[5]

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove inorganic salts.

-

Drying: Dry the purified solid under high vacuum, preferably in a vacuum oven at 40-50 °C, until a constant weight is achieved.

Troubleshooting the Acid-Base Extraction

| Problem | Likely Cause(s) | Solution(s) |

| An emulsion forms during shaking. | The solution is too concentrated; some impurities are acting as surfactants. | Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase. Alternatively, filter the entire mixture through a pad of Celite. |

| No solid precipitates upon acidification. | The pH is not low enough; the solution is too dilute; an organic co-solvent is present. | Continue adding acid until the pH is confirmed to be <3. If the product is still soluble, it may be necessary to extract it back into an organic solvent (e.g., three times with EtOAc), then dry, and evaporate the solvent.[5] |

| The precipitated solid is gummy or oily. | The product is "oiling out," which can be due to residual organic solvent or the presence of impurities that depress the melting point. | Ensure all the initial organic solvent was removed. Try adding the acid very slowly while vigorously stirring in an ice bath. If it persists, isolate the oil, redissolve in a minimal amount of organic solvent, and attempt to precipitate again or move to recrystallization. |

Workflow Stage 2: Secondary Purification via Recrystallization

Recrystallization is a powerful technique for removing small amounts of closely related impurities, yielding material of very high purity. The key is finding a solvent or solvent system in which the compound is highly soluble when hot but poorly soluble when cold.[6][7]

Detailed Protocol: Recrystallization

-

Solvent Screening: Test the solubility of your compound in various solvents. Good candidates for aromatic carboxylic acids include ethanol, isopropanol, acetic acid, or mixed solvent systems like ethanol/water or toluene/heptane.[6][8]

-

Dissolution: In an Erlenmeyer flask, add the minimum amount of boiling solvent to the acid-base extracted solid to fully dissolve it.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.

-

Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath for at least 30 minutes to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent.

-

Drying: Dry the crystals under high vacuum.

Troubleshooting Recrystallization

| Problem | Likely Cause(s) | Solution(s) |

| The compound does not dissolve. | The chosen solvent is not polar enough. | Select a more polar solvent or switch to a mixed solvent system. Aromatic carboxylic acids often crystallize well from aqueous alcohol or toluene.[6] |

| The compound "oils out" instead of crystallizing. | The solution is cooling too quickly; the solution is too concentrated; the boiling point of the solvent is higher than the melting point of the compound. | Re-heat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Scratching the inside of the flask with a glass rod can help induce crystallization. |

| Purity does not improve significantly. | The chosen solvent is not discriminating enough between the product and the impurity. | Experiment with different solvent systems. If an impurity has very similar solubility properties, column chromatography may be necessary. |

Workflow Stage 3: High-Purity Polish via Column Chromatography

For the highest purity material, or if recrystallization fails, flash column chromatography is the final step. This technique separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel).[9]

Detailed Protocol: Column Chromatography

-

Solvent System Selection: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A typical system would be Hexanes/EtOAc with 1% acetic acid. The acid is critical to prevent streaking.

-

Column Packing: Pack a glass column with silica gel as a slurry in the initial, least polar solvent mixture.

-

Loading: Dissolve your compound in a minimal amount of the mobile phase or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. Evaporate the solvent to get a dry powder ("dry loading"). Add this to the top of the packed column.

-

Elution: Run the column, starting with a non-polar solvent and gradually increasing the polarity (gradient elution). For example, start with 10% EtOAc/Hexanes and gradually increase to 50% EtOAc/Hexanes.

-

Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

-

Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Troubleshooting Column Chromatography

| Problem | Likely Cause(s) | Solution(s) |

| The compound streaks on the TLC plate and column. | The carboxylic acid is interacting too strongly with the acidic silica gel. | Add 0.5-1% acetic acid to your mobile phase. This keeps the compound protonated and reduces tailing. |

| Poor separation between product and impurity. | The solvent polarity is incorrect; the column is overloaded. | Try a different solvent system (e.g., DCM/Methanol).[10] Ensure you are not loading more than 1-5% of the silica gel weight with your crude material.[9] |

| The compound will not elute from the column. | The mobile phase is not polar enough. | Switch to a more aggressive solvent system. A gradient of 0-10% methanol in DCM can be effective for very polar compounds.[10][11] |

Part 3: Visualization & Data Summary

Purification Workflow Diagram

This diagram illustrates the decision-making process for purifying 6-(4-phenoxyphenoxy)pyridine-3-carboxylic acid.

Sources

- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 2. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. vernier.com [vernier.com]

- 4. people.chem.umass.edu [people.chem.umass.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 9. web.uvic.ca [web.uvic.ca]

- 10. reddit.com [reddit.com]

- 11. Chromatography [chem.rochester.edu]

Pyridine Ether Synthesis: Thermal Optimization & Troubleshooting Hub

Status: Operational Operator: Senior Application Scientist Topic: Optimizing Reaction Temperature for Pyridine Ether Formation

Welcome to the Technical Support Center

You are likely here because your pyridine ether synthesis is either stalling, decomposing, or yielding a "tarry mess" instead of a clean product. Pyridine chemistry is deceptively simple; while it resembles benzene, the nitrogen atom creates a dipole that alters nucleophilic susceptibility and thermal stability.

This guide moves beyond generic textbook advice. We will treat temperature not just as a setting on your hotplate, but as a thermodynamic lever that controls the competition between Meisenheimer complex formation (desired) and polymerization/decomposition (undesired).

Module 1: The Thermal Decision Matrix

Before you touch the temperature dial, you must diagnose your substrate's electronic personality. The activation energy (

Visualizing the Pathway

Use this logic flow to determine your starting thermal baseline.

Caption: Decision tree correlating electronic properties of the pyridine substrate to the optimal reaction methodology and temperature range.

Module 2: Troubleshooting Standard (The Workhorse)

The Scenario: You are reacting a halopyridine with an alcohol using a base (NaH,

Q: My reaction is stuck at 50% conversion even after 24 hours at 80°C. Should I crank it to 120°C?

A: Proceed with caution. In

-

The Trap: If you are using NaH in DMF , do NOT exceed 60°C. Sodium hydride and DMF can undergo a runaway exothermic decomposition typically starting around 60-70°C, which can be explosive [1].

-

The Fix:

-

Change Solvent: Switch to NMP (N-methyl-2-pyrrolidone) or DMSO if you need temperatures >100°C. These are more thermally stable with bases than DMF.

-

Change Leaving Group: If you are using a chloropyridine, switch to a fluoropyridine . Fluorine is highly electronegative, stabilizing the Meisenheimer transition state, often lowering the required temperature by 30-40°C [2].

-

Q: I see a "new spot" on TLC that isn't product or starting material. What is it?

A: This is likely the hydrolysis product (pyridone).

-

Cause: At high temperatures (>100°C), trace water in your solvent becomes a competitive nucleophile. Hydroxide is a smaller, harder nucleophile than your alcohol and reacts faster.

-

Solution:

-

Dry your solvent over molecular sieves (3Å or 4Å) for 24 hours.

-

Lower the temperature and use a phase transfer catalyst (like 18-crown-6) to increase the effective concentration of your naked alkoxide anion, allowing reaction at lower heat.

-

Data: Solvent Thermal Limits for Base-Mediated Reactions

| Solvent | Boiling Point (°C) | Max Recommended T (with Strong Base) | Safety Note |

| THF | 66 | Reflux (66) | Safe, but often too cool for unactivated substrates. |

| DMF | 153 | 60 | DANGER: Runaway exotherm with NaH/KH [1]. |

| DMSO | 189 | 120 | Decomposes violently >140°C with some electrophiles. |

| NMP | 202 | 140 | High thermal stability; difficult to remove during workup. |

| Toluene | 110 | 110 | Non-polar; requires phase transfer catalyst or crown ether. |

Module 3: Catalytic & Alternative Pathways

The Scenario: Your pyridine is electron-rich (deactivated) or you have sensitive functional groups that cannot survive

Q: Buchwald-Hartwig (Pd) vs. Ullmann (Cu). Which temperature profile is better?

A: Buchwald-Hartwig is generally superior for temperature control.

-

Buchwald: Typically runs at 80-100°C .[1] Modern ligands (e.g., RockPhos, BrettPhos) can sometimes enable coupling at 60°C.

-

Ullmann: Historically requires harsh temperatures (120-150°C ) and high catalyst loading. Only use this if cost is the primary driver and the substrate is robust.

Q: My Mitsunobu reaction (Pyridine-OH + R-OH) failed at Room Temp. Should I heat it?

A: No. The Mitsunobu reaction relies on the formation of a betaine intermediate involving DEAD/DIAD and Triphenylphosphine.

-

Thermodynamics: These reagents are thermally sensitive. Heating >40-50°C often leads to the decomposition of the azo-reagent (DEAD) or rearrangement of the activated intermediate into a hydrazine byproduct (N-alkylation instead of O-alkylation) [3].

-

Optimization: Instead of heat, change the order of addition. Pre-form the betaine at 0°C, then add the pyridine-ol.

Module 4: Validated Experimental Protocols

Protocol A: High-Temp

(Activated/Neutral Pyridines)

For 2-chloropyridines or 2-fluoropyridines.

-

Preparation: Flame-dry a round-bottom flask under Argon.

-

Alkoxide Formation: Suspend NaH (1.2 equiv, 60% in oil) in dry NMP (not DMF). Add the alcohol (1.1 equiv) dropwise at 0°C. Stir for 30 min at RT until gas evolution ceases.

-

Addition: Add the halopyridine (1.0 equiv) in one portion.

-

Thermal Ramp:

-

Start at 60°C . Monitor by TLC/LCMS after 1 hour.

-

If <10% conversion, increase to 90°C .

-

Critical Check: Do not exceed 120°C. If no reaction at 120°C, the substrate is too electron-rich; switch to Protocol B.

-

-

Quench: Cool to 0°C. Quench carefully with sat.

.

Protocol B: Pd-Catalyzed Etherification (Unactivated Pyridines)

For electron-rich substrates where

-

Reagents: Combine chloropyridine (1.0 equiv), alcohol (1.2 equiv),

(2.0 equiv). -

Catalyst System: Add

(2-5 mol%) and a bulky phosphine ligand like BINAP or Xantphos (1.2 equiv relative to Pd). -

Solvent: Add anhydrous Toluene (degassed).

-

Temperature: Heat to 80°C under Argon.

-

Why? This temperature is the "Goldilocks" zone—high enough to promote oxidative addition of the Ar-Cl bond, but low enough to prevent ligand oxidation or Pd-black precipitation [4].

-

References

-

Chemical & Engineering News. (2019). Safety Alert: Sodium Hydride in DMF. American Chemical Society. [Link]

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter on Nucleophilic Aromatic Substitution). [Link]

-

Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551–2651. [Link]

-

Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1][2][3] Chemical Reviews, 116(19), 12564–12649. [Link]

Sources

- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

- 2. What can reaction databases teach us about Buchwald–Hartwig cross-couplings? - Chemical Science (RSC Publishing) DOI:10.1039/D0SC04074F [pubs.rsc.org]

- 3. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Overcoming steric hindrance in pyridine-3-carboxylic acid derivatives

Introduction

Welcome to the Technical Support Center. If you are working with Pyridine-3-carboxylic acid (Nicotinic acid) derivatives, you likely face a dual challenge: the electron-deficient nature of the pyridine ring (deactivating it toward electrophilic attack) and steric hindrance at the C2 and C4 positions (the "ortho effect").

Standard protocols often fail here. Acid-catalyzed esterifications stall due to protonation of the pyridine nitrogen; standard amide couplings (EDC/NHS) result in low yields due to the twisted conformation of ortho-substituted carboxylates.

This guide moves beyond textbook chemistry to provide field-proven, high-energy workflows designed to force these reactions to completion while maintaining regiocontrol.

Module 1: Amide Coupling

Issue: Low Yields with Standard Coupling Agents (EDC, DCC)

Diagnosis: When the C2 or C4 position is substituted (e.g., 2-chloro-nicotinic acid), the steric bulk forces the C3-carboxylate out of planarity with the aromatic ring. This reduces conjugation and makes the carbonyl carbon less electrophilic. Furthermore, standard carbodiimides often get "stuck" as N-acylurea intermediates because the amine cannot approach the crowded center.

The Solution: The "Neutral" Acid Chloride Route (Ghosez’s Reagent)

Avoid thionyl chloride (

Protocol: Ghosez’s Reagent Activation

-

Dissolution: Dissolve the hindered pyridine-3-carboxylic acid (1.0 equiv) in anhydrous DCM or CHCl3.

-

Activation: Add Ghosez’s Reagent (1.1 to 1.5 equiv) dropwise at 0°C.

-

Reaction: Stir at room temperature for 1–3 hours. Monitor by withdrawing an aliquot, quenching with MeOH, and checking for the methyl ester by TLC/LCMS.

-

Note: No HCl is generated; the byproduct is the neutral amide

.

-

-

Coupling: Add the amine (1.2 equiv) and a non-nucleophilic base (DIPEA or

, 2.0 equiv) directly to the reaction mixture. -

Workup: Aqueous wash (NaHCO3) followed by standard extraction.

Alternative for Extremely Hindered Amines: If the amine is also hindered (e.g., t-butyl amine, anilines), switch to Acyl Fluorides using TFFH (Fluoro-N,N,N',N'-tetramethylformamidinium hexafluorophosphate). Acyl fluorides are more stable to water but highly reactive toward amines due to the high strength of the C-F bond and the small atomic radius of fluorine.

Decision Logic: Selecting the Right Coupling Strategy

Caption: Decision matrix for selecting coupling reagents based on steric bulk and functional group sensitivity.

Module 2: Ring Functionalization (C2/C4 Access)

Issue: Regiocontrol and Low Reactivity in Lithiation (DoM)

Diagnosis: Attempting to functionalize C2 or C4 via Directed Ortho Metalation (DoM) using LDA often fails. The pyridine nitrogen lone pair can complex with Lithium, disrupting the directing group (DG) effect. Furthermore, LDA aggregates at low temperatures, making it too bulky to access the sterically crowded C2/C4 protons.

The Solution: Knochel-Hauser Bases (TMPMgCl·LiCl) Switch from Lithium bases to Magnesium-Lithium hybrid bases , specifically TMPMgCl·LiCl .

-

Why? The LiCl breaks up the oligomeric aggregates, making the base monomeric and kinetically highly active (the "Turbo" effect). It is bulky enough to avoid nucleophilic attack on the ring (Chichibabin reaction) but reactive enough to deprotonate at -78°C to 0°C.

Protocol: C4-Functionalization of Nicotinic Acid Derivatives

Substrate: N,N-diethylnicotinamide (Amide is the Directing Group).

-

Preparation: Dry the substrate (1.0 equiv) in anhydrous THF under Argon.

-

Metalation: Add TMPMgCl·LiCl (1.1 equiv, typically 1.0 M in THF) dropwise at -78°C .

-

Critical Step: Unlike LDA, you may need to warm this to -40°C or even 0°C to ensure deprotonation if the substrate is electron-rich.

-

-

Trapping: Add the electrophile (e.g.,

, DMF, aldehyde) at the metalation temperature. -

Quench: Warm to RT and quench with sat.

.

Regioselectivity Table: Directing Group (DG) Influence

| Directing Group at C3 | Primary Lithiation Site | Reason |

| -CONEt2 (Amide) | C4 (Major) | Steric hindrance protects C2; C4 is more accessible. |

| -OCONEt2 (Carbamate) | C4 (Exclusive) | Strong coordination; steric bulk blocks C2. |

| -F (Fluorine) | C2 (favored) | Inductive effect acidifies C2 proton significantly. |

| -Cl (Chlorine) | C4 | "Halogen Dance" mechanism may occur if not careful. |

Module 3: Esterification of Hindered Acids

Issue: Fischer Esterification Fails or is Too Slow

Diagnosis:

The classical Fischer esterification (Acid + Alcohol +

The Solution: The "Cesium Effect" Alkylation

Bypass the tetrahedral intermediate entirely. React the carboxylate anion directly with an alkyl halide. Use Cesium Carbonate (

-

Mechanism: The large ionic radius of Cesium (

) creates a "naked," highly soluble carboxylate anion in DMF/DMF, maximizing nucleophilicity.

Protocol: Cesium-Promoted Esterification

-

Mix: Combine hindered nicotinic acid derivative (1.0 equiv) and

(1.5 equiv) in DMF (0.5 M concentration). -

Stir: Stir at RT for 30 mins to form the Cesium carboxylate.

-

Alkylate: Add Alkyl Iodide/Bromide (1.2 equiv).

-

Reaction: Stir at RT (or 50°C for extremely hindered systems).

-

Result: Quantitative conversion is usually observed within 2–4 hours.

Troubleshooting & FAQ

Q1: My coupling reaction with HATU turns black and yields <10%. Why?

-

A: You are likely using Pyridine as your base.[4] HATU reacts with nucleophilic bases like pyridine to form non-reactive byproducts.

-

Fix: Switch to a hindered, non-nucleophilic base like DIPEA (Hünig's base) or 2,6-Lutidine . Ensure your solvent (DMF/NMP) is amine-free.

Q2: During DoM (Lithiation), I am getting a "Halogen Dance" product (migration of the halogen).

-

A: This happens when the resulting lithiated species is more stable at a different position adjacent to the halogen.

-

Fix: Keep the temperature strictly at -78°C . If using LDA, switch to TMPMgCl·LiCl or TMPZnCl·LiCl (Zinc base), which forms a covalent C-Zn bond that is thermodynamically stable and does not migrate.

Q3: I cannot remove the residual Ghosez reagent from my product.

-

A: Ghosez reagent hydrolyzes very quickly.

-

Fix: Quench the reaction with a small amount of water or bicarbonate solution before extraction. The reagent converts to isobutyramide derivatives which are water-soluble or easily separated by chromatography.

Visualizing the Steric Relief Mechanism

Caption: Comparison of failing tetrahedral pathway vs. successful SN2 displacement using Cesium Carbonate.

References

-

Ghosez's Reagent for Neutral Activation

-

Ghosez, L., et al. "Synthesis of acyl chlorides under neutral conditions." Organic Syntheses, 1980 , 59, 26.

-

-

Knochel-Hauser Bases (TMPMgCl[5]·LiCl):

- Krasovskiy, A., & Knochel, P. "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides." Angewandte Chemie International Edition, 2004, 43(25), 3333-3336.

-

Acyl Fluorides (TFFH)

-

Carpino, L. A., & El-Faham, A. "Tetramethylfluoroformamidinium Hexafluorophosphate: A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society, 1995 , 117(19), 5401–5402.

-

-

Cesium Effect in Esterification

- Kruizinga, W. H., Strijtveen, B., & Kellogg, R. M. "Cesium carboxylates in dimethylformamide. Reagents for the introduction of the ester group." Journal of Organic Chemistry, 1981, 46(21), 4321–4323.

Sources

Technical Support Center: High-Purity Isolation of 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid

Introduction

Welcome to the Technical Support Center. You are likely working with 6-(4-Phenoxyphenoxy)pyridine-3-carboxylic acid , a structural motif often found in PPAR agonists, HIF-PH inhibitors, and other metabolic disease targets.

From a process chemistry perspective, this molecule presents a "Dr. Jekyll and Mr. Hyde" profile:

-

The "Jekyll" (Polar Head): The nicotinic acid moiety (pyridine-3-carboxylic acid) is polar, high-melting, and prone to strong hydrogen bonding.

-

The "Hyde" (Lipophilic Tail): The phenoxyphenoxy ether chain is greasy, flexible, and prone to "oiling out" rather than crystallizing.

The guide below prioritizes chemical decontamination (removing the phenol starting material) before physical purification (crystallization).

Module 1: The "pKa Swing" (Chemical Decontamination)

The Problem: The most persistent impurity is the starting material, 4-phenoxyphenol . It often co-crystallizes with your product because both possess aromatic ether backbones. The Solution: Crystallization alone is inefficient here.[1] You must exploit the acidity difference between the carboxylic acid (pKa ~4.8) and the phenol (pKa ~10).

Protocol: Selective pH Extraction

Do not skip this step if your crude purity is <95%.

-

Dissolution (pH > 10):

-

The "Sweet Spot" Adjustment (pH 6.0–6.5):

-

The Wash (Organic Extraction):

-

Precipitation (pH 3.5):

Visualization: The pKa Swing Logic

Caption: Selective purification exploiting the pKa delta between carboxylic acid (~4.8) and phenol (~10).

Module 2: Crystallization Engineering

Once the phenol is removed, you must crystallize to remove trace salts and correct the polymorph.

Solvent Selection Matrix

| Solvent System | Suitability | Notes |

| Ethanol / Water | High | Best balance. Dissolve in hot EtOH, add hot water to turbidity. |

| Isopropanol (IPA) | Medium | Good for removing colored impurities, but yield may be lower due to higher solubility. |

| Acetic Acid / Water | High | Excellent for protonating the pyridine nitrogen, ensuring the neutral form precipitates. |

| Acetone | Low | Avoid. High risk of "oiling out" due to rapid evaporation and low boiling point. |

Recommended Protocol: The "Hot-Drop" Method

Designed to prevent oiling out.

-

Dissolution: Dissolve 10g of semi-pure solid in Ethanol (absolute) at reflux (~78°C). Use the minimum volume required for clarity (approx 5-8 volumes).

-

Filtration: Perform a hot filtration (through Celite) if black specks/palladium residues are visible.

-

Water Addition:

-

Maintain temperature at 75°C.

-

Add hot water (70°C) dropwise.

-

Stop point: Stop immediately when a faint, persistent turbidity (cloudiness) appears.

-

-

Re-solubilization: Add 1-2 mL of Ethanol to make the solution clear again.

-

Controlled Cooling:

-

Cool to room temperature over 4 hours (slow ramp).

-

Critical: If oil droplets form at 50°C, reheat to 70°C and add 5% more Ethanol.

-

Chill to 0°C for 1 hour before filtration.

-

Module 3: Troubleshooting & FAQs

Issue 1: The Product "Oils Out" (Liquid-Liquid Phase Separation)

Symptom: Instead of white crystals, you see yellow oily droplets at the bottom of the flask. Cause: The lipophilic phenoxy tail is aggregating before the crystal lattice can form. This usually happens if the water content is too high or cooling is too fast. Fix:

-

Reheat the mixture until the oil dissolves.

-

Add a seed crystal (1-2 mg of pure material) at the cloud point.

-

Slow down: Wrap the flask in aluminum foil or a towel to insulate it, allowing it to cool over 6-8 hours.

Issue 2: Persistent Brown/Yellow Color

Symptom: The solid is off-white or beige. Cause: Trace oxidation of the pyridine ring (N-oxides) or residual metal salts. Fix:

-

Charcoal Treatment: During the hot dissolution step (Module 2, Step 1), add Activated Carbon (5 wt%) . Stir at reflux for 15 minutes, then filter hot through Celite.

-

Bisulfite Wash: If the color is from oxidized phenols, wash the final filter cake with a 1% sodium bisulfite solution.

Issue 3: Low Yield

Symptom: Loss of >40% mass during crystallization. Cause: The product is amphoteric (pyridine basic N + acidic COOH). It has an Isoelectric Point (pI) .[8] Fix: Ensure the final pH during precipitation or crystallization is near the pI, typically pH 3.5–4.0 . If the pH is too low (<1), the pyridine nitrogen protonates, forming a soluble hydrochloride salt. If too high (>5), the carboxylate forms.

Visualization: Troubleshooting Logic

Caption: Decision tree for common physical purification failures.

References

-

Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General techniques for recrystallization and acid-base extraction).

-

Stahl, P. H., & Wermuth, C. G. (Eds.). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (For understanding pKa and salt solubility of pyridine carboxylic acids).

-

Organic Syntheses. Synthesis of Phenols from Benzoic Acids (Analogous purification logic for phenoxy-substituted aromatics).

-

Bordwell pKa Table. (Acidity data for pyridine and phenol derivatives).

-

US Patent 6,346,623. Method for producing substituted pyridine-carboxylic acids. (Industrial purification data for substituted nicotinic acids).

Sources